

Improving the lightfastness of C.I. Acid Brown 121 on textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 121*

Cat. No.: *B13350106*

[Get Quote](#)

Technical Support Center: C.I. Acid Brown 121

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the lightfastness of textiles dyed with **C.I. Acid Brown 121**.

Frequently Asked Questions (FAQs)

Q1: What is **C.I. Acid Brown 121** and on which textiles is it typically used?

A1: **C.I. Acid Brown 121** is an acid dye.^{[1][2]} Acid dyes are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon, due to their chemical structure which forms ionic bonds with the amino groups in these fibers.^{[3][4]}

Q2: What are the main factors that contribute to the poor lightfastness of acid dyes like **C.I. Acid Brown 121**?

A2: The lightfastness of a dye is its ability to resist fading when exposed to light.^[5] Several factors can contribute to poor lightfastness:

- **Dye Structure:** The inherent chemical structure of the dye is a primary determinant. The energy from photons in sunlight can break down the chromophore (the color-giving part) of the dye molecule.^[6]

- Dye Concentration: Lighter shades tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[3][6]
- Fiber Type: The chemical nature of the textile fiber and its interaction with the dye can influence the rate of fading.
- Environmental Factors: The presence of moisture, humidity, and atmospheric pollutants can accelerate photodegradation.[7]
- Finishing Agents: Certain chemical finishes, such as some cationic softeners or fixing agents, can negatively impact the lightfastness of the dyed textile.[5][6]

Q3: What are the primary strategies for improving the lightfastness of C.I. Acid Brown 121?

A3: The main strategies involve either modifying the dyeing process or applying a post-treatment finish:

- Optimizing the Dyeing Process: Ensuring proper pH, temperature, and time during dyeing is crucial for maximum dye fixation.[4][7] Thoroughly rinsing and soaping the fabric after dyeing removes unfixed dye, which has poor fastness properties.[5]
- Application of UV Absorbers: These compounds are applied as a finish and function by absorbing harmful UV radiation before it can reach the dye molecules.[5][6]
- Use of Antioxidants: Antioxidants can be used to inhibit the photo-oxidation process, which is a major pathway for dye degradation.[8]
- Dye Selection: For applications requiring very high lightfastness, selecting a dye with a more stable chemical structure is often the most effective approach.[5][9]

Q4: How is lightfastness officially measured and rated?

A4: The internationally recognized standard for testing color fastness to light is ISO 105-B02. [10][11][12] This method uses a xenon arc lamp to simulate natural sunlight under controlled conditions.[13][14] The dyed textile sample is exposed alongside a set of standardized blue wool references, which have known lightfastness ratings from 1 (very poor) to 8 (outstanding).

The lightfastness of the sample is determined by comparing its degree of fading to that of the blue wool references.[\[7\]](#)[\[14\]](#)

Troubleshooting Guide

Issue 1: My textile dyed with **C.I. Acid Brown 121** is fading rapidly upon light exposure.

Potential Cause	Recommended Solution
Improper Dyeing Process	Ensure the dyeing process is optimized for maximum dye fixation. Control pH, temperature, and dyeing time according to established protocols for acid dyes on your specific fiber (e.g., nylon, wool). [4] [15] After dyeing, perform a thorough soaping and rinsing to remove all unfixed surface dye, as this has significantly lower lightfastness. [5]
Low Dyeing Depth (Light Shade)	Lighter shades inherently have lower lightfastness. [3] [6] If the application allows, consider increasing the dyeing depth. For light shades, using a high-performance lightfastness improver is critical.
No UV Protective Finish	The most direct way to improve lightfastness after dyeing is to apply a UV absorber. These chemical finishes absorb UV radiation, shielding the dye from photodegradation. [6] [16] [17]
Negative Interaction with Finishing Agents	Certain softeners or fixing agents can reduce lightfastness. [6] [9] If you are using other chemical finishes, review their technical data sheets for any known negative effects on lightfastness and test your finished fabric accordingly.

Issue 2: The application of a lightfastness improver is altering the shade of the fabric.

Potential Cause	Recommended Solution
Inherent Color of the Finishing Agent	Some UV absorbers or other finishing agents may have a slight yellowing effect. Select a high-quality UV absorber that is specified as non-yellowing. Always conduct a trial on a small sample before treating a full batch.
Incorrect pH of the Finishing Bath	The pH of the application bath can affect both the stability of the finishing agent and the final shade of the dyed fabric. Follow the manufacturer's recommended pH for the specific lightfastness improver you are using.
High Treatment Temperature	Excessive heat during the drying or curing of the finish can sometimes cause shade changes. Ensure that the temperature and time are controlled according to the product's technical specifications. [18]

Data Presentation

The following table presents representative data from a hypothetical experiment to improve the lightfastness of a nylon fabric dyed with **C.I. Acid Brown 121**.

Treatment	UV Absorber Concentration (% owf*)	Lightfastness Rating (ISO 105-B02)
Control (Untreated)	0%	3
Treatment A	1.0%	4
Treatment B	2.0%	4-5
Treatment C	3.0%	5

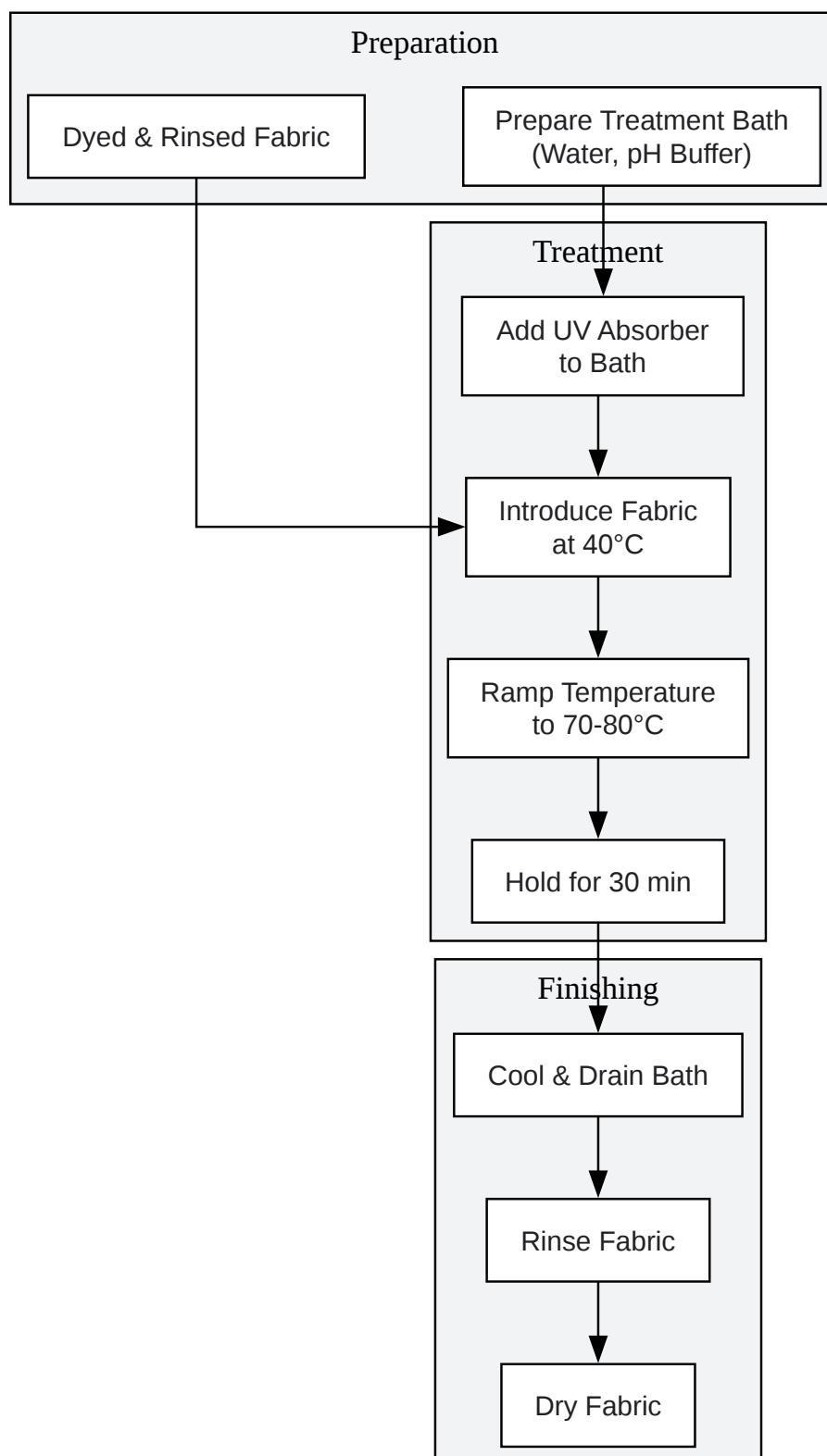
*owf: on weight of fiber

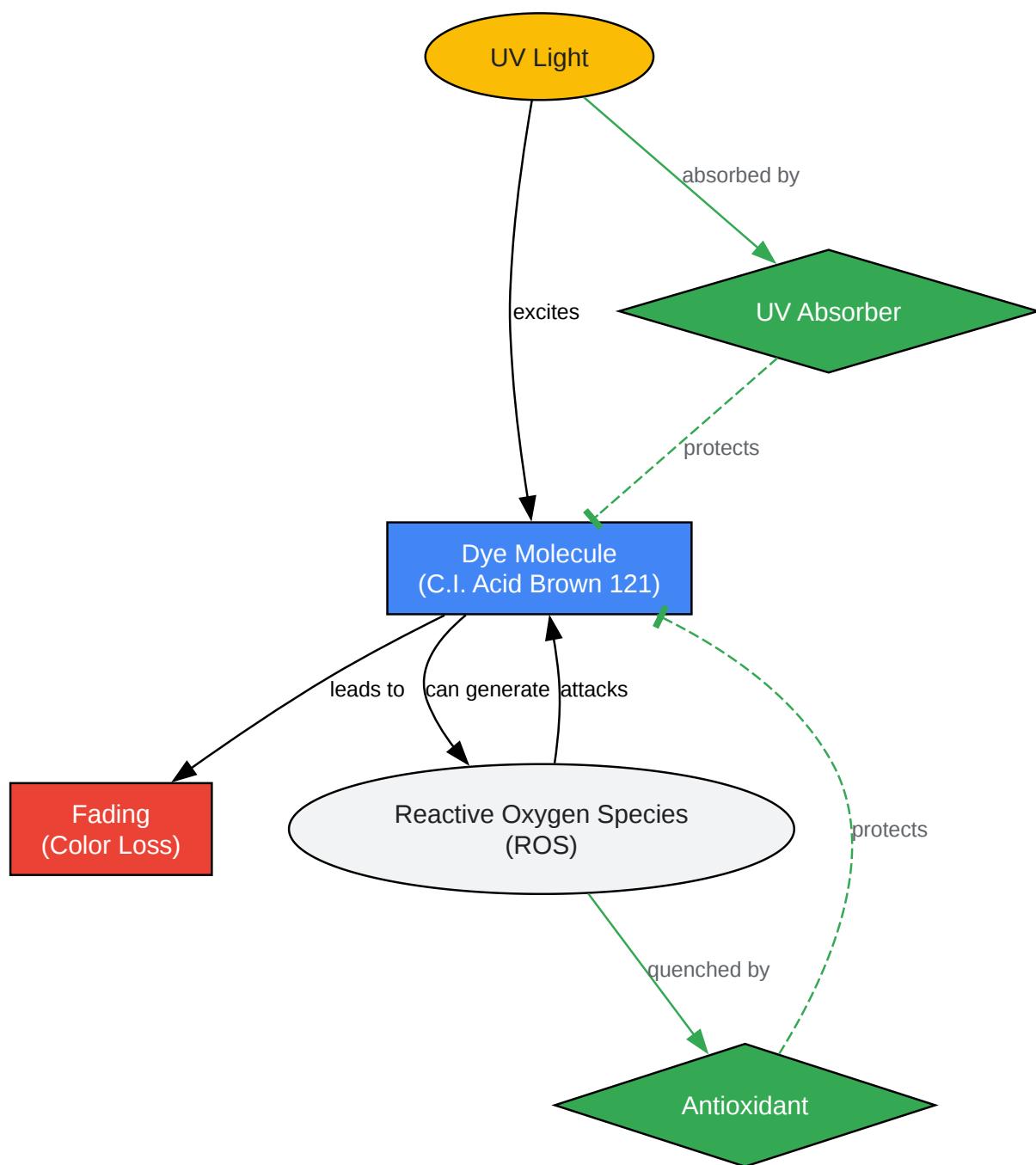
Experimental Protocols

Protocol 1: Application of a UV Absorber by Exhaust Method

This protocol describes a general procedure for applying a UV absorber to a textile dyed with **C.I. Acid Brown 121**.

- Preparation:
 - Ensure the dyed fabric is thoroughly rinsed and neutralized after the dyeing process.
 - Prepare a treatment bath with softened water. Set the liquor ratio (the ratio of the weight of the liquid to the weight of the fabric), for example, at 1:20.
- Bath Setup:
 - Adjust the pH of the bath to the range recommended by the UV absorber manufacturer (typically 4.5 - 5.5 for application on nylon) using acetic acid.
 - Add any required wetting or leveling agents to the bath.
 - Pre-dissolve the selected UV absorber (e.g., a benzotriazole or cinnamic acid ester derivative) in warm water and add it to the treatment bath.[\[18\]](#)
- Treatment Process:
 - Introduce the dyed textile into the bath at a starting temperature of approximately 40°C.
 - Gradually raise the temperature to the manufacturer's recommended level (e.g., 70-80°C) over 20-30 minutes.
 - Hold at this temperature for 30 minutes, ensuring gentle agitation for even treatment.
- Finishing:
 - Cool the bath down to approximately 40°C before draining.
 - Rinse the fabric with cold water.


- Hydroextract (spin) to remove excess water and then dry the fabric at a controlled temperature (e.g., 100-130°C).


Protocol 2: Lightfastness Testing (Based on ISO 105-B02)

This protocol provides a simplified overview of the lightfastness testing procedure.

- Specimen Preparation:
 - Cut a specimen of the treated textile of a specified size (e.g., not less than 45mm x 10mm).[13]
 - Mount the specimen on a sample mounting card.[11]
- Exposure:
 - Place the mounted specimen in a xenon arc fading lamp tester.[10][12]
 - Simultaneously expose a set of blue wool references (Standards 1-8).
 - Partially cover both the test specimen and the blue wool references with an opaque mask.
- Evaluation:
 - Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the test specimen matches a specific grade on the Grey Scale for Assessing Change in Colour (e.g., Grade 3 or 4).
 - Identify which of the blue wool references shows a similar level of fading (contrast) as the test specimen.
 - The lightfastness rating of the specimen is the number of that blue wool reference.[14]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. Acid brown 121 - Immunomart [immunomart.com]
- 2. C.I. Acid brown 121 | TargetMol [targetmol.com]
- 3. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. How to improve the light fastness of textiles? [utstesters.com]
- 7. testextile.com [testextile.com]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. How to improve color fastness^{1/4} - Dyeing-pedia - Hangzhou Tianshun Chem Co.,Ltd [china-dyestuff.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. fyitester.com [fyitester.com]
- 13. wewonotech.com [wewonotech.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. autumnchem.com [autumnchem.com]
- 16. UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group - special chemicals [solutions.cht.com]
- 17. download.atlantis-press.com [download.atlantis-press.com]
- 18. US5387262A - Process for increasing the lightfastness of dyed fabrics - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Improving the lightfastness of C.I. Acid Brown 121 on textiles]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13350106#improving-the-lightfastness-of-c-i-acid-brown-121-on-textiles\]](https://www.benchchem.com/product/b13350106#improving-the-lightfastness-of-c-i-acid-brown-121-on-textiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com